
A 922500
Descripción general
Descripción
A 922500 es un potente, selectivo y biodisponible por vía oral inhibidor de la diacilglicerol aciltransferasa 1 (DGAT-1). Esta enzima juega un papel crucial en la síntesis de triglicéridos, que son importantes para el almacenamiento de energía en el cuerpo. Al inhibir DGAT-1, this compound ha demostrado potencial para reducir los niveles de triglicéridos y se ha estudiado por sus efectos sobre la obesidad y los trastornos metabólicos relacionados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
A 922500 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de compuestos orgánicos específicos bajo condiciones controladasLa solubilidad de this compound en solventes orgánicos como dimetilsulfóxido (DMSO) y dimetilformamida (DMF) facilita su preparación .
Métodos de producción industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio mientras se asegura una alta pureza y rendimiento. El compuesto se produce típicamente en forma cristalina y se almacena a bajas temperaturas para mantener su estabilidad. El proceso de producción incluye rigurosas medidas de control de calidad para garantizar la consistencia y la eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones
A 922500 principalmente se somete a reacciones de inhibición con la enzima diacilglicerol aciltransferasa 1. No interactúa significativamente con otras aciltransferasas, como la diacilglicerol aciltransferasa 2, la acil coenzima A colesterol aciltransferasa 1 y la acil coenzima A colesterol aciltransferasa 2 .
Reactivos y condiciones comunes
El compuesto es soluble en solventes orgánicos como etanol, DMSO y DMF. Se utiliza típicamente en concentraciones que van desde nanomolar hasta micromolar en varios ensayos biológicos .
Principales productos formados
El principal producto de la reacción que involucra this compound es la inhibición de la actividad de la diacilglicerol aciltransferasa 1, lo que lleva a una reducción en la síntesis de triglicéridos .
Aplicaciones Científicas De Investigación
A 922500 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en varios campos:
Medicina: Explorado como un posible tratamiento para la obesidad, dislipidemia y trastornos metabólicos relacionados. .
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades metabólicas.
Mecanismo De Acción
A 922500 ejerce sus efectos inhibiendo selectivamente la enzima diacilglicerol aciltransferasa 1. Esta enzima cataliza el paso final en la síntesis de triglicéridos, que involucra la esterificación de diacilglicerol con acil-coenzima A graso. Al inhibir esta enzima, this compound reduce la síntesis de triglicéridos, lo que lleva a niveles más bajos de triglicéridos en la sangre y los tejidos. Este mecanismo es particularmente beneficioso en afecciones como la obesidad y la dislipidemia, donde los niveles elevados de triglicéridos son una preocupación .
Comparación Con Compuestos Similares
A 922500 es único en su alta selectividad y potencia como inhibidor de la diacilglicerol aciltransferasa 1. Demuestra una excelente selectividad sobre otras aciltransferasas, incluyendo diacilglicerol aciltransferasa 2 y acil coenzima A colesterol aciltransferasa 1 y 2 . Compuestos similares incluyen:
T863: Otro inhibidor de la diacilglicerol aciltransferasa 1 con aplicaciones similares en la investigación metabólica.
PF-04620110: Un inhibidor de la diacilglicerol aciltransferasa 1 estudiado por sus efectos sobre el metabolismo de lípidos.
This compound destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.
Actividad Biológica
A 922500 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme involved in triglyceride synthesis. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly those related to obesity and dyslipidemia.
- Chemical Formula : C26H24N2O4
- Molecular Weight : 428.48 g/mol
- CAS Number : 959122-11-3
This compound inhibits DGAT-1 with impressive selectivity. Its inhibitory potency is characterized by IC50 values of approximately 9 nM for human DGAT-1 and 22 nM for mouse DGAT-1, while showing minimal activity against other acyltransferases, such as DGAT-2 and ACATs (acyl-coenzyme A cholesterol acyltransferases) . The inhibition of DGAT-1 leads to a significant reduction in triglyceride synthesis, which is crucial for managing conditions like obesity and hyperlipidemia.
In Vitro Studies
In cell-based assays, this compound demonstrated a near-complete inhibition (about 99%) of recombinant DGAT-1 enzymatic activity at concentrations as low as 1 μM. In HepG2 cells, a liver cancer cell line, the compound inhibited triglyceride synthesis in a dose-dependent manner .
In Vivo Studies
A series of animal studies have validated the biological activity of this compound:
- Zucker Fatty Rats : Oral administration (3 mg/kg) for 14 days significantly reduced serum triglycerides by approximately 53% and free fatty acids by 55%. The treatment also improved the LDL/HDL cholesterol ratio .
- Diet-Induced Dyslipidemic Hamsters : Similar dosing resulted in marked reductions in serum triglycerides and total cholesterol levels .
- DIO Mice : Chronic administration led to weight loss without altering food intake, alongside reductions in liver triglycerides. The compound effectively attenuated postprandial triglyceride spikes following lipid challenges .
Clinical Implications
The inhibition of DGAT-1 by this compound has potential implications for treating metabolic diseases characterized by dyslipidemia and obesity. By reducing triglyceride levels and improving lipid profiles, this compound may help mitigate risks associated with cardiovascular diseases.
Case Studies
- Study on Glioblastoma : Research indicated that this compound could enhance the therapeutic effects against glioblastoma by inducing cell death through DGAT-1 inhibition, highlighting its role beyond metabolic disorders .
- Postprandial Hyperlipidemia : A study involving DIO mice showed that this compound effectively improved postprandial hyperlipidemia, suggesting its utility in managing fat absorption-related conditions .
Summary of Findings
Study Type | Model Organism | Dose (mg/kg) | Key Findings |
---|---|---|---|
In Vitro | HepG2 Cells | 1 μM | ~99% inhibition of DGAT-1 activity |
Animal Study | Zucker Fatty Rats | 3 | Decreased serum triglycerides by ~53% |
Animal Study | Diet-Induced Hamsters | 3 | Significant reduction in total cholesterol |
Animal Study | DIO Mice | Varies | Induced weight loss; reduced liver triglycerides |
Propiedades
IUPAC Name |
(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRFEQDOFSZBV-DHIUTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242027 | |
Record name | A-922500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959122-11-3 | |
Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A-922500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-922500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 959122-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-922500 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500)?
A: (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride biosynthesis. [, , , ] By inhibiting DGAT1, A-922500 effectively reduces the synthesis of triglycerides within cells. [, , , ] This inhibition leads to downstream effects such as decreased triglyceride levels in serum, reduced free fatty acid levels, and potential improvements in lipid profiles. [, , ]
Q2: What evidence supports the efficacy of A-922500 in reducing triglyceride levels?
A: Studies using both genetic and diet-induced models of hypertriglyceridemia have demonstrated the triglyceride-lowering effects of A-922500. In Zucker fatty rats, a genetic model of obesity and hypertriglyceridemia, oral administration of A-922500 at 3 mg/kg resulted in a significant 39% reduction in serum triglycerides. [] Similarly, in diet-induced dyslipidemic hamsters, the same dose of A-922500 led to a substantial 53% decrease in serum triglyceride levels. [] These findings highlight the potential of A-922500 as a therapeutic agent for managing hypertriglyceridemia.
Q3: How does A-922500 impact lipid droplet formation in cells?
A: Research indicates that A-922500 effectively reduces lipid droplet biogenesis. [, , ] In a study investigating the role of lipid droplets during Toxoplasma gondii infection in human dendritic cells, treatment with A-922500 significantly reduced lipid droplet formation. [] This reduction was associated with a decrease in the percentage of infected cells and a slower parasite replication rate. [] These findings suggest that A-922500, through its inhibition of DGAT1, may influence lipid metabolism and modulate cellular processes related to lipid droplet biogenesis.
Q4: Has A-922500 demonstrated any impact on the expression of genes related to lipid metabolism?
A: Yes, in vitro studies using bovine embryos have shown that A-922500 can influence the expression of genes involved in lipid metabolism. Supplementation of embryo culture with A-922500 led to a downregulation of DGAT1 gene expression. [] Additionally, A-922500 treatment upregulated the expression of GLUT1, a gene involved in glucose metabolism. [] These findings indicate that A-922500 may exert its effects not only through direct enzyme inhibition but also by modulating the expression of key genes involved in lipid and energy metabolism.
Q5: Are there any potential safety concerns related to the systemic distribution of A-922500?
A: Research comparing A-922500 to another DGAT1 inhibitor, Compound A, highlights a potential safety advantage of A-922500. While both compounds effectively inhibited DGAT1 enzyme activity in vitro, Compound A exhibited systemic distribution in mice and caused skin aberrations. [] In contrast, A-922500 demonstrated preferential distribution to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin abnormalities. [] These findings suggest that the targeted intestinal distribution of A-922500 may contribute to a more favorable safety profile compared to systemically distributed DGAT1 inhibitors.
Q6: What is the significance of exploring intestine-targeted DGAT1 inhibition?
A: Research suggests that the intestine plays a key role in DGAT1-mediated effects on obesity and insulin resistance. A study comparing the effects of systemic versus intestine-targeted DGAT1 inhibition demonstrated that A-922500, with its preferential distribution to the intestine, effectively improved obesity and insulin resistance in mice without causing skin aberrations observed with the systemically distributed inhibitor. [] This finding highlights the importance of tissue-specific targeting in drug development and suggests that intestine-targeted DGAT1 inhibition may be a promising approach for addressing metabolic disorders.
Q7: Beyond metabolic disorders, are there other potential applications for A-922500 being investigated?
A: Emerging research suggests a potential role for A-922500 in modulating viral infections. In the context of SARS-CoV-2 infection, A-922500 demonstrated the ability to inhibit viral replication and reduce the production of pro-inflammatory mediators. [] This antiviral effect was linked to the compound's ability to modulate lipid droplet formation, which appears to be essential for SARS-CoV-2 replication. [] This finding underscores the broader therapeutic potential of A-922500 beyond its established role in metabolic diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.